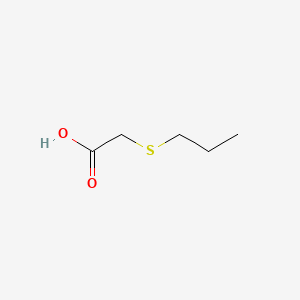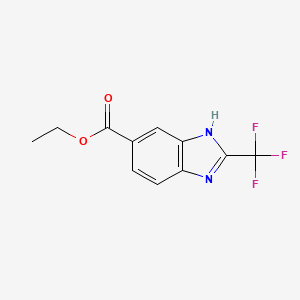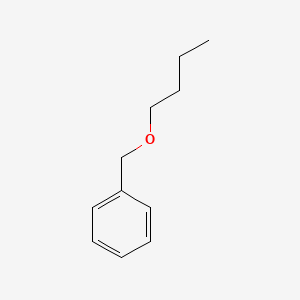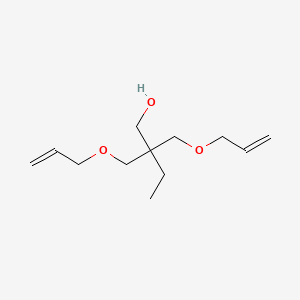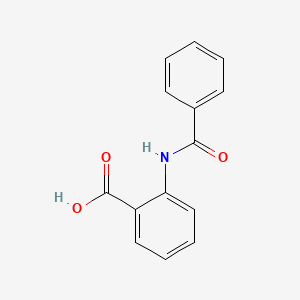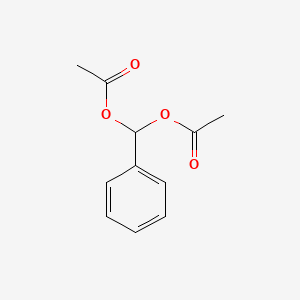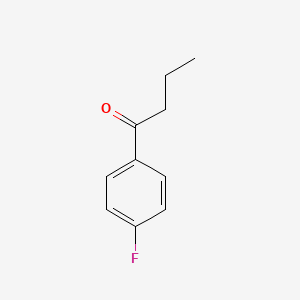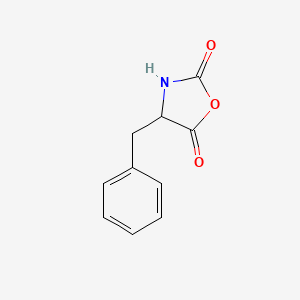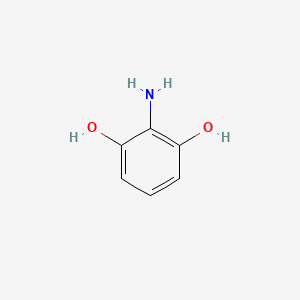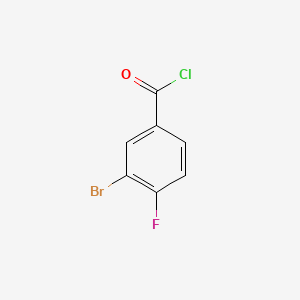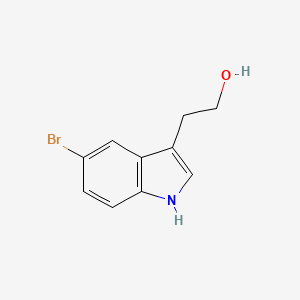
5-溴色胺醇
概述
描述
2-(5-bromo-1H-indol-3-yl)ethanol is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-1H-indol-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-1H-indol-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗增殖/细胞毒活性
5-溴色胺醇因其抗增殖和细胞毒作用而被研究用于癌症治疗。 研究表明该化合物的衍生物可以抑制各种人类癌细胞系的生长,使其成为开发新型抗癌药物的有希望的候选者 .
抗真菌应用
该化合物的结构类似物,吲哚植物抗毒素,以其抗真菌特性而闻名。 这表明5-溴色胺醇可用于开发针对植物和人类真菌感染的治疗方法或保护剂 .
抗菌作用
与它的抗真菌能力类似,5-溴色胺醇衍生物显示出中等抗菌作用。 这为其用于创建新的抗生素或抗菌剂打开了可能性 .
抗原生动物活性
吲哚植物抗毒素,其结构与5-溴色胺醇相关,已证明具有抗原生动物活性。 这表明其在治疗由原生动物寄生虫引起的疾病方面具有潜在的应用 .
神经保护特性
研究表明某些吲哚植物抗毒素在多发性硬化症等神经疾病中具有抗聚集作用。 从扩展意义上讲,5-溴色胺醇可能为开发神经保护疗法带来希望 .
癌症化学预防
食用十字花科蔬菜(产生吲哚植物抗毒素)与降低患癌风险有关。 作为一种衍生物,5-溴色胺醇可能有助于癌症化学预防策略 .
蛋白质组学研究
5-溴色胺醇可用于蛋白质组学研究,这表明它可用于研究蛋白质表达和功能,这可以导致对疾病机制和新药物靶点的发现的见解 .
生物活性化合物的合成
该化合物在合成各种生物活性化合物中用作构建块。 其溴化吲哚结构在创建具有潜在治疗应用的新型分子方面特别有用 .
作用机制
Target of Action
Bromotryptophans, the family of compounds to which 5-bromotryptophol belongs, are known to play an important role in the life of sponges and lower marine invertebrates . These compounds are involved in more complex structures and can be part of a peptide, a cyclic peptide, an indole alkaloid, an ergot alkaloid, a macrocycle, and others .
Mode of Action
It’s known that bromotryptophans can exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity . The exact interaction of 5-Bromotryptophol with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
5-Bromotryptophol, being a derivative of tryptophan, may potentially affect the serotonin and kynurenine pathways . In the serotonin pathway, tryptophan is converted into serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. In the kynurenine pathway, tryptophan is broken down into kynurenine and other metabolites
Pharmacokinetics
The compound’s molecular weight (240105) and predicted properties such as density (1618±006 g/cm3), boiling point (4115±300 °C), and vapor pressure (165E-07mmHg at 25°C) suggest that it may have reasonable bioavailability .
Result of Action
Compounds containing brominated tryptophan moieties, like 5-bromotryptophol, have been reported to exhibit a variety of biological activities, including antimicrobial, antihelmintic, insecticidal, ichthyotoxic, and anticancer activity .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, light, and oxygen exposure.
生化分析
Biochemical Properties
2-(5-Bromo-1H-indol-3-yl)ethanol plays a significant role in biochemical reactions, particularly due to its indole structure. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and protein function. Additionally, 2-(5-Bromo-1H-indol-3-yl)ethanol can act as a substrate for certain oxidoreductases, facilitating redox reactions in cells .
Cellular Effects
2-(5-Bromo-1H-indol-3-yl)ethanol affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors and altering their activity. Furthermore, 2-(5-Bromo-1H-indol-3-yl)ethanol impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 2-(5-Bromo-1H-indol-3-yl)ethanol involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit cytochrome P450 enzymes by occupying their active sites, preventing the metabolism of other substrates. Additionally, 2-(5-Bromo-1H-indol-3-yl)ethanol can induce changes in gene expression by binding to transcription factors and influencing their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Bromo-1H-indol-3-yl)ethanol can change over time. The compound is relatively stable when stored under appropriate conditions, such as in a dark place at 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(5-Bromo-1H-indol-3-yl)ethanol can result in adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(5-Bromo-1H-indol-3-yl)ethanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-(5-Bromo-1H-indol-3-yl)ethanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The compound’s interactions with oxidoreductases also play a role in its metabolism, facilitating redox reactions and contributing to its overall metabolic profile .
Transport and Distribution
Within cells and tissues, 2-(5-Bromo-1H-indol-3-yl)ethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as its lipophilicity and ability to form hydrogen bonds .
Subcellular Localization
2-(5-Bromo-1H-indol-3-yl)ethanol exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization within the cell is crucial for its role in biochemical reactions and cellular processes .
属性
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENXDUDCTZLSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186437 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32774-29-1 | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32774-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032774291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


